molecular formula C11H19NO3 B13337959 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)oxolan-3-one

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)oxolan-3-one

Katalognummer: B13337959
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: MJLCERORSAYSIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)oxolan-3-one is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a versatile compound used primarily in research settings for its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)oxolan-3-one typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is generally produced in research laboratories and specialized chemical manufacturing facilities .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)oxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce alcohols or other reduced forms .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)oxolan-3-one is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)oxolan-3-one include other morpholine derivatives and oxolane compounds .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications .

Eigenschaften

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

2,2-dimethyl-4-(5-methylmorpholin-3-yl)oxolan-3-one

InChI

InChI=1S/C11H19NO3/c1-7-4-14-6-9(12-7)8-5-15-11(2,3)10(8)13/h7-9,12H,4-6H2,1-3H3

InChI-Schlüssel

MJLCERORSAYSIN-UHFFFAOYSA-N

Kanonische SMILES

CC1COCC(N1)C2COC(C2=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.